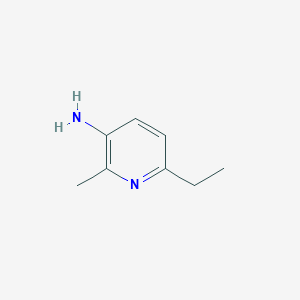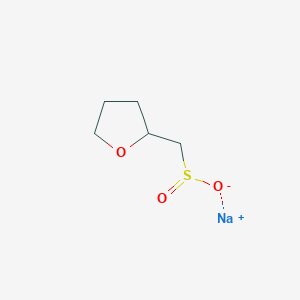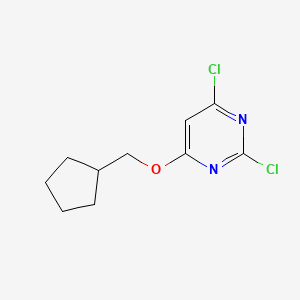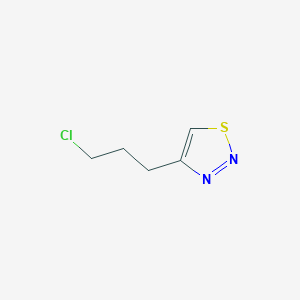
4-(3-chloropropyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloropropyl)-1,2,3-thiadiazole (4-CPT) is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and other fields of science. It is a five-membered ring system composed of a nitrogen atom, two sulfur atoms, and two carbon atoms, and is a structural analog of 1,2,3-thiadiazole. 4-CPT has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and for its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
4-(3-chloropropyl)-1,2,3-thiadiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and other fields of science. In particular, it has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and for its potential as a drug candidate. It has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) with an IC50 value of 2.6 mM, and it has also been shown to inhibit the enzyme acetylcholinesterase (AChE) with an IC50 value of 4.2 mM. Additionally, this compound has been shown to possess antioxidant activity, with an IC50 value of 3.2 mM.
Wirkmechanismus
The mechanism of action of 4-(3-chloropropyl)-1,2,3-thiadiazole is not yet fully understood. It is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. It is also thought to act as an antioxidant by scavenging free radicals and preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to possess antioxidant activity, and it has been shown to inhibit the enzymes DHFR and AChE. Additionally, it has been shown to be non-toxic in mice at doses up to 200 mg/kg.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-chloropropyl)-1,2,3-thiadiazole in lab experiments include its availability, its low cost, and its relatively low toxicity in mice. Its disadvantages include its relatively low potency as an inhibitor of enzymes and its lack of specificity for certain enzymes. Additionally, it is not yet known if it has any off-target effects that could potentially be harmful.
Zukünftige Richtungen
The potential future directions for research on 4-(3-chloropropyl)-1,2,3-thiadiazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and biochemistry. Additionally, further studies could be conducted to determine its potential as a drug candidate, its potential off-target effects, and its potential as an inhibitor of other enzymes. Finally, further studies could be conducted to investigate its potential as an antioxidant and its potential protective effects against oxidative damage.
Synthesemethoden
4-(3-chloropropyl)-1,2,3-thiadiazole can be synthesized using a variety of methods, including the synthesis from the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in acetonitrile in the presence of triethylamine. This reaction results in a yield of approximately 80%. Other methods of synthesis include the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in dimethylformamide in the presence of potassium carbonate, and the reaction of 3-chloropropionyl chloride and 1,2,3-thiadiazole in the presence of sodium hydroxide.
Eigenschaften
IUPAC Name |
4-(3-chloropropyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUIUMVFRAUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


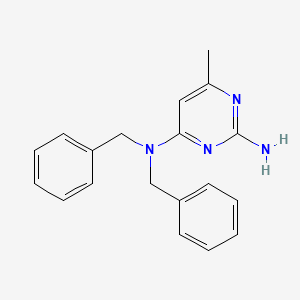

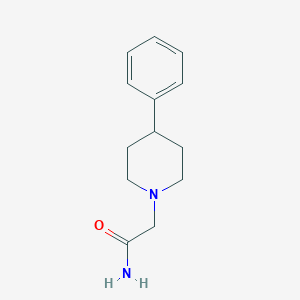
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
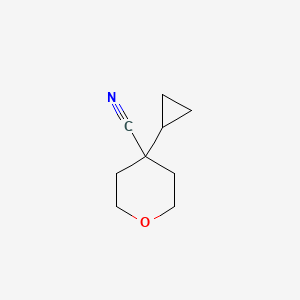
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)


